N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced by reacting the piperazine derivative with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-fluorophenyl Group: The final step involves the acylation of the piperazine derivative with 2-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, leading to modulation of their activity.
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
- N-(2-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
- N-(2-methylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-2-5-14(13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-6-3-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
InChI Key |
MNYLMYXVKKBRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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